molecular formula C21H22N6O2S B2683348 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207045-86-0

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2683348
CAS RN: 1207045-86-0
M. Wt: 422.51
InChI Key: FDHGLMHRPLRKNQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a thioether group, an acetamide group, an isopropyl group, and a p-tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring system is a bicyclic structure with nitrogen atoms in the ring. The thioether group contains a sulfur atom connected to two carbon atoms. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and their interactions. For example, the presence of polar groups like acetamide could influence its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

Stereoselective Reactions: The auxiliary (S)-4-isopropyl-1-[®-1-phenylethyl]imidazolidin-2-one has been employed in anti-selective glycolate aldol reactions. These reactions yield high diastereoselectivities and have been applied to various substituted aryl, allyl, and alkyl aldehydes. Researchers use this methodology to synthesize complex molecules with specific stereochemistry .

S-Alkylation: The compound’s thio-substituted derivatives have been synthesized via S-alkylation. Reaction with halo compounds yields corresponding S-alkyl derivatives, which can be further explored for their biological activities .

Material Science

Solid Forms and Crystal Engineering: The compound’s solid forms, including morphic forms, co-crystals, salts, and amorphous solid dispersions, are of interest. Researchers study their stability, solubility, and physical properties for drug formulation and delivery systems .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-12(2)19-16-10-22-27(15-7-5-13(3)6-8-15)20(16)21(25-24-19)30-11-18(28)23-17-9-14(4)29-26-17/h5-10,12H,11H2,1-4H3,(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHGLMHRPLRKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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